2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 1-bromonaphthalene with 2-methylimidazo[1,2-a]pyridine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often require a base and are conducted in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
- 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one .
Uniqueness
2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15BrN2O |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-[(1-bromonaphthalen-2-yl)oxymethyl]-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H15BrN2O/c1-13-5-4-8-18-21-15(11-22(13)18)12-23-17-10-9-14-6-2-3-7-16(14)19(17)20/h2-11H,12H2,1H3 |
InChI Key |
VMRATWSODGCRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)COC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
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